E17241 is a small molecule identified for its potential in atherosclerosis treatment. [, ] It functions by upregulating ATP-binding cassette transporter A1 (ABCA1), a protein central to reverse cholesterol transport. [, ] This process removes excess cholesterol from peripheral tissues. [, ] E17241's ability to promote ABCA1 expression marks it as a potential lead compound for atherosclerosis management. [, ]
Mechanism of Action
E17241 acts as an ABCA1 upregulator, increasing both the mRNA and protein expression levels of ABCA1 in hepatic cells and macrophages. [, ] This upregulation facilitates cholesterol efflux to apolipoprotein AI (apo AI) in macrophages. [, ] Further research indicates E17241 binds to protein kinase C zeta (PKCζ), influencing ABCA1 expression through the PKCζ-nuclear receptor (NR) pathway. [, ]
Applications
The primary application of E17241, based on current research, is its potential in atherosclerosis treatment. [, ] In vivo studies using mice models have demonstrated E17241's ability to:
Promote macrophage reverse cholesterol transport [, ]
Decrease plasma cholesterol, liver cholesterol, and triglyceride levels [, ]
Increase fecal cholesterol content [, ]
Reduce atherosclerotic lesion areas in the aorta and aortic sinus [, ]
These findings suggest E17241 could be a viable candidate for developing new drugs or treatments for atherosclerosis. [, ]
Related Compounds
1. 2-(5-Nitrothiazol-2-ylcarbamoyl)phenyl acetate (Nitazoxanide) []* Compound Description: Nitazoxanide is a broad-spectrum antiparasitic compound classified as a thiazolide. It exhibits activity against various parasites, including helminths, anaerobic protozoa, bacteria, and viruses [].* Relevance: Nitazoxanide shares a structural similarity with 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide in terms of both compounds containing a benzamide group. Additionally, both compounds demonstrated activity against parasitic organisms, suggesting a potential relationship in their modes of action.
2. N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide []* Compound Description: This compound is a derivative of thiazole and benzamide. * Relevance: This compound shares the same benzamide core structure as the target compound 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide. It also contains a thiazole moiety, which suggests that exploring the structure-activity relationship of similar compounds with variations in the heterocyclic ring might be of interest.
3. N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide []* Compound Description: This compound is a newly synthesized organic compound created through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid. It has been characterized by 1H NMR, 13C NMR, FT-IR, and mass spectroscopy. Studies have shown it exhibits antibacterial and antifungal activity and potential anticancer activity against MDA-MB-231 breast cancer cells [].* Relevance: Both this compound and the target compound 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide contain a benzamide group and a heterocyclic ring. This suggests that modifications to the heterocyclic ring and exploring different substitutions on the benzamide moiety could be explored for altering biological activity.
4. N-(3-Chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide []* Compound Description: This compound serves as a scaffold for developing positive allosteric modulators (PAMs) for the metabotropic glutamate receptor subtype 1 (mGlu1). It has demonstrated the potential for treating schizophrenia [].* Relevance: This compound, like the target compound 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, contains a benzamide group as a central structural feature. The presence of the benzamide group in both compounds, despite their involvement in different therapeutic areas, highlights the versatility of this chemical group in medicinal chemistry.
5. 4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) []* Compound Description: VU-29 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) [].* Relevance: Like the target compound 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, VU-29 contains a benzamide group, which suggests that exploring the structure-activity relationship of benzamide derivatives may reveal valuable insights into their interaction with various biological targets.
6. N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) []* Compound Description: CPPHA is a positive allosteric modulator (PAM) that acts on both mGluR1 and mGluR5 []. * Relevance: This compound shares the benzamide moiety with the target compound 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide. CPPHA's ability to modulate mGluR1 and mGluR5 suggests that exploring the potential of the target compound or its derivatives for similar activities might be worthwhile.
7. 3-(1,3-Dioxoisoindolin-2-yl)-N-substituted Phenyl Benzamide Derivatives []* Compound Description: These are a series of novel compounds tested in vitro against HIV-1 integrase (HIV-1 IN) [].* Relevance: Similar to the target compound 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, these derivatives contain a benzamide core. The fact that these derivatives showed inhibitory activity against HIV-1 IN while the target compound acts on ABCA1 highlights the potential of benzamide derivatives as a valuable scaffold for developing drugs targeting different therapeutic areas.
8. N-Aryl-4-(1,3-Dioxoisoindolin-2-Yl)Benzamides []* Compound Description: This is a class of chemical compounds synthesized and evaluated for anticonvulsant activity, potentially addressing neurological disorders like epilepsy []. * Relevance: This class of compounds shares the benzamide moiety as a central structural feature with the target compound 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide. This emphasizes the significance of the benzamide group in medicinal chemistry and its potential applicability across various therapeutic areas.
9. (S)-2-(4-Fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476) []* Compound Description: Ro 67-7476 is a known positive allosteric modulator (PAM) of mGluR1 [].* Relevance: While structurally distinct from 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, Ro 67-7476 serves as a reference compound for comparing and understanding the structure-activity relationship of PAMs targeting mGluR1. Comparing the structural features and activities of both compounds could provide insights for designing more selective and potent mGluR1 modulators.
10. Tizoxanide []* Compound Description: Tizoxanide is a metabolite of Nitazoxanide, also demonstrating efficacy against parasitic infections [].* Relevance: Like 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, Tizoxanide contains a benzamide group and a thiazole moiety. Understanding the specific structural features contributing to the antiparasitic activity of Tizoxanide could offer valuable insights into the potential applications of the target compound in similar therapeutic areas.
11. 4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB) []* Compound Description: NTB is an analog of nitazoxanide and tizoxanide, exhibiting potent antiparasitic activity against Trypanosoma cruzi and Leishmania mexicana []. * Relevance: NTB shares a structural resemblance with 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide due to the presence of a benzamide group and a substituted thiazole ring. Exploring modifications on the benzamide and thiazole rings of both compounds could lead to the identification of more potent and selective antiparasitic agents.
12. 7-beta-[(Z)-2-(2-amino-4-thiazolyl)-2-hydroxy-iminoacetamido]-3-(1 ,3- dithiolan-2-yl)-3-cephem-4-carboxylic acid (YM-22508) []* Compound Description: YM-22508 is a cephalosporin antibiotic that displays in vivo efficacy against infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli []. * Relevance: This compound shares the 1,3-dithiolan-2-yl group with the target compound 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide. Despite their different mechanisms of action, the presence of the shared group in both compounds suggests that this moiety may play a role in their respective biological activities.
13. 7-beta-[(Z)-2-(2-amino-4-thiazolyl)-2- methoxyiminoacetamido]-3-(1,3-dithiolan-2-yl)-3-cephem-4-carboxyli c acid (YM-16457) []* Compound Description: YM-16457 belongs to the cephalosporin class of antibiotics. * Relevance: Similar to YM-22508, YM-16457 also possesses the 1,3-dithiolan-2-yl group found in the target compound 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide. This recurring presence highlights the potential significance of this structural feature in the design and development of bioactive molecules.
14. YM-22561 []* Compound Description: YM-22561 is the 1-acetoxyethyl ester of YM-22508, designed as a prodrug to enhance its pharmacokinetic properties []. It exhibits good in vivo efficacy against various bacterial infections and has a long plasma half-life in mice. * Relevance: YM-22561 shares the 1,3-dithiolan-2-yl group with the target compound 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide. Its successful development as a prodrug underscores the importance of considering pharmacokinetic properties alongside biological activity in drug design, which is relevant when exploring potential applications of the target compound.
15. Substituted -N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3, 4 - Thiadiazol-2-yl)-Benzamide []* Compound Description: This group of compounds, synthesized using TBTU as a coupling reagent, have demonstrated potent in vitro antitubercular activity against the H37Rv strain of M. tuberculosis []. * Relevance: These compounds, along with the target compound 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, share a benzamide group and a heterocyclic ring system. This structural similarity suggests the benzamide moiety may be a good starting point for developing drugs against tuberculosis.
16. N-((3-Benzamido-4-oxo-3,4-Dihydroquinazolin 2-yl)methyl)-N-(Substituted) Phenyl Benzamides []* Compound Description: These compounds have demonstrated inhibitory activity on H+/K+-ATPase, signifying potential as antiulcer agents []. * Relevance: Sharing the benzamide motif with 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, these compounds highlight the versatility of benzamide derivatives in medicinal chemistry. This suggests that further investigation of the target compound and its analogs might reveal activities beyond its initially identified target.
17. 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide []* Compound Description: This compound acts as a potent and selective calcium release-activated calcium (CRAC) channel inhibitor []. It has demonstrated potential as a therapeutic target for treating inflammatory diseases such as rheumatoid arthritis (RA).* Relevance: This compound, like 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, contains a benzamide group as a key structural component. This highlights the importance of benzamides in medicinal chemistry, particularly in developing compounds with potential therapeutic applications for various diseases.
18. [4,5-Bis(hydroxymethyl)-1,3-dithiolan-2-yl]nucleosides []* Compound Description: These are nucleoside analogs synthesized and investigated as potential inhibitors of HIV-1 [].* Relevance: These nucleosides, although structurally distinct from 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, also incorporate a 1,3-dithiolane ring system. The inclusion of this moiety in compounds targeting different therapeutic areas suggests that the 1,3-dithiolane ring might impart unique properties that could be further explored for developing novel drug candidates.
19. 3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide []* Compound Description: This compound is a benzamide derivative incorporating a 1,3-thiazole moiety [].* Relevance: The presence of both a benzamide group and a thiazole ring links this compound to 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide. Although the target compound has a dithiolane ring instead of thiazole, the shared benzamide core and the presence of sulfur-containing heterocycles suggest potential commonalities in their chemical properties.
20. 1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde []* Compound Description: This compound features a 1,3-dithiolane ring system, similar to the target compound []. * Relevance: The presence of the 1,3-dithiolane ring in both compounds indicates a potential structural relationship and suggests that this specific moiety might play a crucial role in their interactions with biological targets. Exploring this relationship could provide valuable insights for designing new compounds with improved pharmacological properties.
21. 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone []* Compound Description: This compound is a tropolone alkaloid investigated for its antitumor properties, particularly against lung cancer A549 cells [].* Relevance: Although structurally different from 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, both compounds demonstrated potent biological activities, highlighting the importance of exploring diverse chemical structures for discovering new drugs.
22. N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide (NCDDNB) []* Compound Description: NCDDNB belongs to the 1,4-naphthoquinone family and exhibits antitumor activities []. It induces cell cycle arrest and apoptosis in androgen-dependent and -independent prostate cancer cell lines.* Relevance: Similar to 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, NCDDNB contains a benzamide moiety. This structural commonality highlights the versatility of benzamides as building blocks for designing molecules with diverse biological activities.
23. N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide []* Compound Description: This compound is a complex heterocycle characterized by a pyrazole ring linked to a thiazole ring, further substituted with various groups [].* Relevance: While structurally distinct from the target compound 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, both compounds showcase the use of heterocyclic chemistry in drug discovery. Comparing their structures and properties could provide valuable insights into designing compounds with improved pharmacological profiles.
24. Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl) imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]pip erid -4-yl]amino]propionate (SR 121787) []* Compound Description: SR 121787 is a new antiaggregating agent that, in vivo, generates the corresponding diacid SR 121566, a non-peptide GpIIb-IIIa antagonist []. It shows potent inhibition of ADP-induced aggregation of human and baboon platelets and antagonizes the binding of fibrinogen to platelets.* Relevance: Though structurally different from 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, SR 121787 showcases the diversity of compounds with potential therapeutic applications. Its development as an antithrombotic agent emphasizes the importance of exploring various chemical scaffolds for specific disease targets.
25. 2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide []* Compound Description: This compound is synthesized through a microwave-assisted Fries rearrangement and has been studied using X-ray structural analysis and theoretical calculations []. * Relevance: Both this compound and 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide contain a benzamide group. This shared moiety suggests that modifications and substitutions on the benzamide core, while maintaining the central structure, can lead to compounds with diverse applications.
26. N-(5-(alkylthio)-1,3,4‐oxadiazol‐2‐yl)methyl)benzamide analogues []* Compound Description: This group of compounds was synthesized as alkaline phosphatase inhibitors and displayed good to excellent inhibitory activity []. Molecular docking studies were performed to understand their binding affinity. * Relevance: This series, along with the target compound 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, contains a benzamide group. This recurring presence suggests that the benzamide moiety plays a crucial role in the biological activity of these compounds, indicating its potential as a pharmacophore for developing enzyme inhibitors.
27. Bis(1,3-diethyl-2,3-dihydro-1 H-1,3,2-benzodiazaborol-2-yl) []* Compound Description: This compound is a boron-containing compound synthesized from the reaction of 2-Bromo-1,3-diethyl-2,3-dihydro-1 H-1,3,2-benzodiazaborol with a potassium-sodium alloy []. * Relevance: While structurally distinct from 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, the synthesis and study of Bis(1,3-diethyl-2,3-dihydro-1 H-1,3,2-benzodiazaborol-2-yl) highlight the exploration of various chemical spaces and the use of organometallic chemistry in developing novel compounds with potential biological applications.
28. (S)-4-carbamoyl-4-(1,3-dioxoisoindolin-2-yl)butanoic acid []* Compound Description: This compound features a phthalimide group linked to a butanoic acid chain terminated by a carbamoyl group [].* Relevance: Though structurally different from 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, the study of (S)-4-carbamoyl-4-(1,3-dioxoisoindolin-2-yl)butanoic acid contributes to the understanding of structure-property relationships in organic compounds. Its crystal structure reveals insights into the spatial arrangement of atoms and intermolecular interactions, which are fundamental aspects of drug design and material science.
29. 2-Amino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene []* Compound Description: This compound is a tetrahydrobenzothiophene derivative with an amino group and a benzoyl substituent [].* Relevance: While structurally distinct from 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, 2-amino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene exemplifies the diverse chemical scaffolds used in drug discovery. Its study, alongside the target compound, highlights the importance of exploring various structural motifs to identify compounds with desired biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.